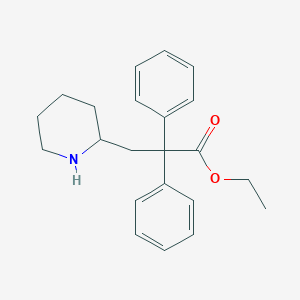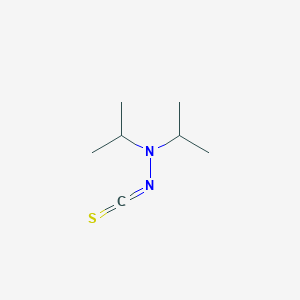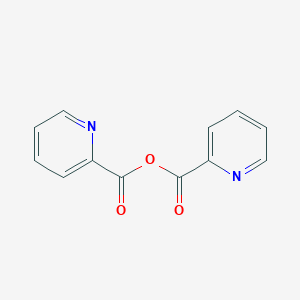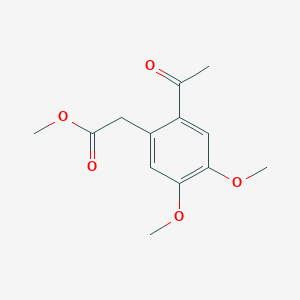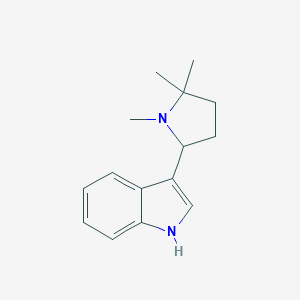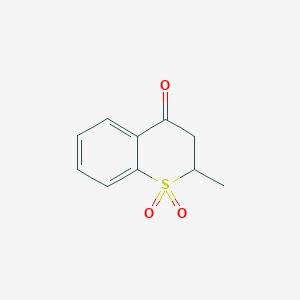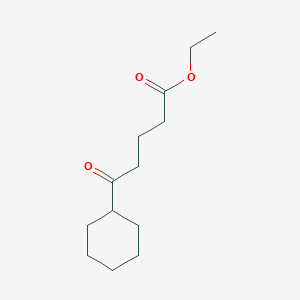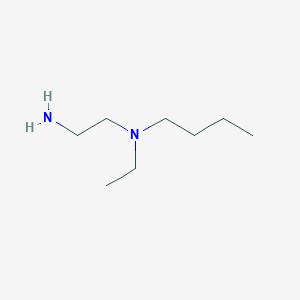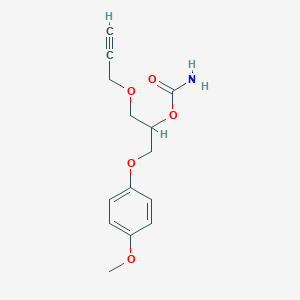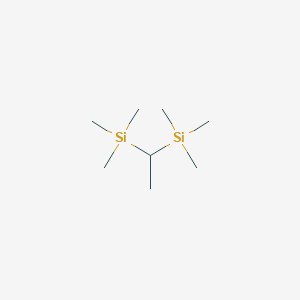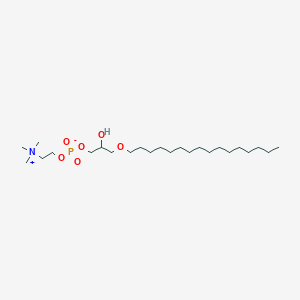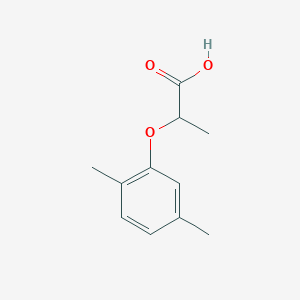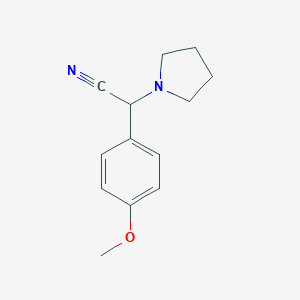
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. TFP has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is not well understood. However, it is believed that 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone acts as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These compounds play a crucial role in inflammation, and their inhibition can lead to anti-inflammatory effects.
Biochemische Und Physiologische Effekte
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Additionally, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been shown to have antitumor activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone in lab experiments is its versatility. 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can be used in the synthesis of a wide range of pharmaceutical compounds, making it a valuable building block in medicinal chemistry. However, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is also highly reactive and can be difficult to handle in the lab. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.
Zukünftige Richtungen
There are several future directions for research involving 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new pharmaceutical compounds using 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone as a building block. Another potential direction is the investigation of the mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone and its potential use in the treatment of inflammatory and viral diseases. Additionally, further research is needed to determine the safety and toxicity of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone and its potential environmental impact.
In conclusion, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a versatile chemical compound that has been widely used in scientific research. Its use in the synthesis of pharmaceutical compounds and its potential anti-inflammatory and antiviral effects make it a valuable tool in medicinal chemistry and pharmacology. However, further research is needed to fully understand its mechanism of action and potential environmental impact.
Synthesemethoden
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone involves the reaction of 2,2,2-trifluoroacetophenone with 5-methyl-1H-pyrrole-2-carboxylic acid in the presence of a catalyst. This reaction results in the formation of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, which can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been used in various scientific research applications. One of the most significant applications of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is in the synthesis of pharmaceutical compounds. 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a versatile building block that can be used in the synthesis of a wide range of pharmaceutical compounds, including anti-inflammatory agents, analgesics, and antiviral agents.
Eigenschaften
CAS-Nummer |
18087-63-3 |
|---|---|
Produktname |
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |
Molekularformel |
C7H6F3NO |
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-3-5(11-4)6(12)7(8,9)10/h2-3,11H,1H3 |
InChI-Schlüssel |
ILQVJZHEUYGABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)C(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(N1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



